![molecular formula C11H14OSe B14215253 [2-Ethoxy-2-(methylselanyl)ethenyl]benzene CAS No. 681241-09-8](/img/structure/B14215253.png)
[2-Ethoxy-2-(methylselanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Ethoxy-2-(methylselanyl)ethenyl]benzene: is an organic compound that belongs to the class of organoselenium compounds It features a benzene ring substituted with an ethoxy group and a methylselanyl group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-2-(methylselanyl)ethenyl]benzene typically involves the reaction of an appropriate benzene derivative with ethoxy and methylselanyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzene derivative is reacted with ethoxyvinyl and methylselanyl reagents in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Ethoxy-2-(methylselanyl)ethenyl]benzene can undergo oxidation reactions, where the methylselanyl group is oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can also undergo reduction reactions, where the ethenyl group is reduced to form ethyl derivatives.
Substitution: Substitution reactions can occur at the benzene ring, where the ethoxy or methylselanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [2-Ethoxy-2-(methylselanyl)ethenyl]benzene is used as a precursor for the synthesis of more complex organoselenium compounds. It serves as a building block in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant. Organoselenium compounds are known for their ability to scavenge free radicals and protect cells from oxidative damage.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development due to its unique chemical structure and biological activities.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [2-Ethoxy-2-(methylselanyl)ethenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to the presence of the methylselanyl group, which can scavenge free radicals and reduce oxidative stress. Additionally, the ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
[2-Ethoxy-2-(methylthio)ethenyl]benzene: Similar structure with a sulfur atom replacing the selenium atom.
[2-Ethoxy-2-(methylselanyl)ethyl]benzene: Similar structure with an ethyl group instead of an ethenyl group.
[2-Methoxy-2-(methylselanyl)ethenyl]benzene: Similar structure with a methoxy group replacing the ethoxy group.
Uniqueness: [2-Ethoxy-2-(methylselanyl)ethenyl]benzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. The selenium atom in the methylselanyl group contributes to the compound’s antioxidant activity, making it different from similar compounds with sulfur or oxygen atoms.
Properties
CAS No. |
681241-09-8 |
|---|---|
Molecular Formula |
C11H14OSe |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(2-ethoxy-2-methylselanylethenyl)benzene |
InChI |
InChI=1S/C11H14OSe/c1-3-12-11(13-2)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
XWQYRCDPJGNEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=CC=CC=C1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)
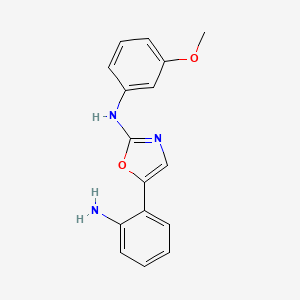
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)

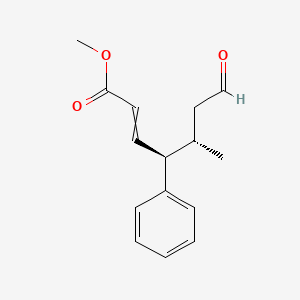
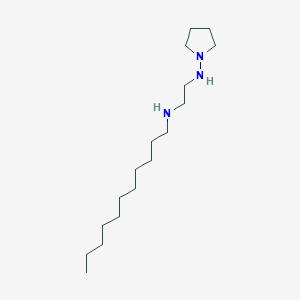


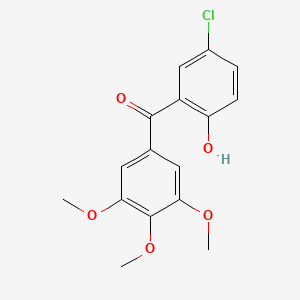

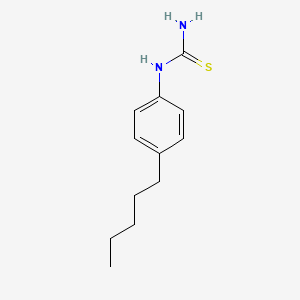
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)
